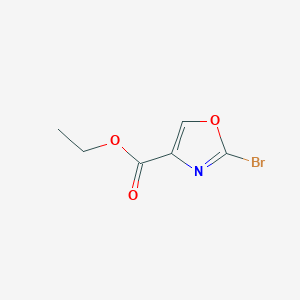

Ethyl 2-bromooxazole-4-carboxylate

Overview

Description

Ethyl 2-bromooxazole-4-carboxylate (CAS 460081-20-3) is a halogenated oxazole derivative with a molecular weight of 220.021 g/mol and a purity of 95% . It is synthesized via bromination of ethyl 2-aminooxazole-4-carboxylate, as reported by Hodgetts et al., yielding 22% . The compound is a solid at room temperature and serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive 2-bromo substituent, which facilitates cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromooxazole-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxazole derivatives. For instance, starting with ethyl oxazole-4-carboxylate, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromooxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form ethyl oxazole-4-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify the existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products

Scientific Research Applications

Ethyl 2-bromooxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromooxazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom at the 2-position allows for selective binding to nucleophilic sites in biological molecules, leading to various biochemical effects . The compound can inhibit enzyme activity or disrupt cellular processes, depending on its specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Oxazole Derivatives

Ethyl 2-Iodooxazole-4-Carboxylate (CAS 1107663-03-5)

- Structure : Replaces bromine with iodine at the 2-position.

- Synthesis: Prepared via diazotization/iodination of the amino precursor, with CuI catalyst improving reaction rate and yield (modest overall yield, but scalable) .

- Reactivity : Enhanced reactivity in cross-coupling reactions (e.g., Suzuki) due to iodine’s superior leaving-group ability compared to bromine .

- Molecular Weight : 267.01 g/mol (higher than bromo analog due to iodine’s atomic mass) .

Methyl 2-Bromo-4-Oxazolecarboxylate (CAS 1092351-94-4)

- Structure : Methyl ester instead of ethyl ester.

- Similarity : 0.97 (highest among analogs) .

- Molecular Weight : ~206 g/mol (lower due to smaller ester group).

Non-Halogenated Oxazole Derivatives

Ethyl 2-Aminooxazole-4-Carboxylate (CAS 177760-52-0)

- Structure: Amino group at the 2-position instead of bromine.

- Synthesis : Precursor to the bromo derivative; prepared via condensation of urea and ethyl bromopyruvate .

- Reactivity: Amino group enables nucleophilic substitutions or cyclization reactions, contrasting with the electrophilic bromo derivative .

- Similarity : 0.76 .

Ethyl 2-Isopropyloxazole-4-Carboxylate (CAS 137267-49-3)

- Structure : Bulky isopropyl substituent at the 2-position.

- Impact: Increased steric hindrance reduces reactivity in substitution reactions compared to bromo analog. Potential applications in sterically controlled syntheses .

Heterocyclic Analogs: Thiazole Derivatives

Ethyl 2-Bromothiazole-4-Carboxylate (CAS 100367-77-9)

- Structure : Thiazole ring (sulfur atom) instead of oxazole (oxygen atom).

- Molecular Weight : 236.09 g/mol .

- Electronic Effects : Sulfur’s lower electronegativity increases electron density at the 2-position, altering reactivity in electrophilic substitutions .

- Safety: Classified as non-hazardous, similar to bromooxazole derivatives .

Brominated Heterocycles with Modified Substituents

Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate

- Synthesis : Bromination of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate using NBS, achieving 85% yield .

- Applications : The methoxyphenyl group enhances stability and directs regioselectivity in further functionalization .

Ethyl 4-(2-Bromoacetyl)-5-Methylisoxazole-3-Carboxylate

- Structure : Bromine in a side-chain acetyl group.

- Reactivity : Bromoacetyl moiety is highly reactive in nucleophilic substitutions, differing from aryl bromides .

Comparative Data Table

Key Research Findings

- Bromination Efficiency : Bromination of oxazole derivatives (e.g., with NBS) achieves higher yields (85%) compared to parent compound synthesis (50%) .

- Catalytic Effects : CuI accelerates iodination reactions in oxazole systems, suggesting broader utility in halogenation protocols .

- Steric and Electronic Impacts : Substituents like isopropyl or methoxyphenyl alter reactivity and regioselectivity, enabling tailored synthetic routes .

- Thiazole vs. Oxazole : Thiazole analogs exhibit distinct electronic properties due to sulfur’s polarizability, influencing their behavior in metal-catalyzed reactions .

Biological Activity

Ethyl 2-bromooxazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to the oxazole ring, which contributes to its reactivity and biological properties. The compound has the following chemical structure:

- IUPAC Name: Ethyl 2-bromo-1,3-oxazole-4-carboxylate

- CAS Number: 460081-20-3

- Molecular Formula: C7H6BrN1O3

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can lead to reduced metabolic rates in target organisms.

- Receptor Binding: this compound can interact with receptors involved in various signaling pathways, influencing physiological responses such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies show that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This makes it a candidate for further development as an anticancer agent.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring: The initial step often includes cyclization reactions involving appropriate precursors such as bromoacids and ethyl oxalate.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or direct halogenation methods.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity samples suitable for biological testing.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antibacterial effects of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at micromolar concentrations, highlighting its potential as a novel antimicrobial agent .

Investigation into Anticancer Effects

In another study focusing on cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis in HeLa cells (cervical cancer). The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-bromooxazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via halogenation of oxazole precursors or condensation reactions. A key method involves the diazotization/iodination of 2-aminooxazole derivatives, as described by Hodgetts et al., yielding 22% under standard conditions . Optimization strategies include using catalytic CuI to accelerate iodination or employing DIEA (diisopropyl ethylamine) in tetrahydrofuran (THF) under reflux, which increased yields to 89% by enhancing reaction efficiency and purity during column chromatography . Factors such as solvent choice (e.g., THF vs. toluene), catalyst loading, and reaction duration (e.g., 18–72 hours) critically influence yield.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming structural integrity, with diagnostic peaks for the bromo and ester groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm). X-ray crystallography, refined using programs like SHELXL , provides precise bond angles and distances, critical for validating regiochemistry. For example, crystallographic data from related oxazole derivatives (e.g., Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate) highlight intermolecular interactions that stabilize the crystal lattice .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound in substitution reactions?

DFT calculations, particularly hybrid functionals like B3LYP , model the compound’s electronic structure, including electrophilic sites for bromine substitution. Exact exchange terms improve accuracy in predicting atomization energies and ionization potentials, aiding in identifying reactive centers (e.g., C2 bromine’s susceptibility to nucleophilic attack). Fukui function analysis can map local softness/hardness to predict regioselectivity in palladium-catalyzed couplings, guiding ligand selection (e.g., phosphine ligands for Suzuki-Miyaura reactions) .

Q. What methodological considerations address contradictory synthesis yields (e.g., 22% vs. 89%) reported for this compound?

Discrepancies arise from reaction conditions: lower yields (22%) occur in non-catalytic systems , while DIEA in THF under reflux improves efficiency by stabilizing intermediates and reducing side reactions . Purification methods (e.g., silica gel chromatography with petroleum ether:ethyl acetate gradients) also impact yield. Systematic optimization studies should vary catalysts (e.g., CuI), solvent polarity, and stoichiometry to identify ideal parameters.

Q. How does this compound serve as an intermediate in enzyme inhibitor synthesis, and what experimental approaches validate its biological interactions?

The bromo group enables cross-coupling reactions to generate biaryl oxazoles, which are screened for kinase or protease inhibition. In vitro assays (e.g., fluorescence polarization for binding affinity) and crystallographic studies (e.g., co-crystallization with cytochrome P450 enzymes) validate interactions . For example, derivatives of this compound have shown inhibitory activity against SARS-CoV-2 main protease in molecular docking studies .

Q. What strategies optimize palladium-catalyzed coupling reactions using this compound?

Ligand choice (e.g., Buchwald-Hartwig ligands for C–N couplings) and solvent systems (DMF or dioxane) significantly affect reaction efficiency. For Suzuki-Miyaura couplings, aryl boronic acids react with the bromooxazole core in the presence of Pd(PPh), with microwave-assisted synthesis reducing reaction times . Monitoring via TLC or HPLC ensures minimal side-product formation, while X-ray structure validation confirms coupling regiochemistry .

Q. Methodological Notes

- Synthesis Optimization : Compare protocols from and to balance yield and scalability.

- Computational Modeling : Use Gaussian or ORCA software for DFT calculations, referencing Becke’s exchange-correlation functionals .

- Biological Validation : Pair SPR (surface plasmon resonance) with crystallography to correlate binding affinities and structural interactions .

Properties

IUPAC Name |

ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIBUKNPAQMWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650052 | |

| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460081-20-3 | |

| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.